2-Chloro-4-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

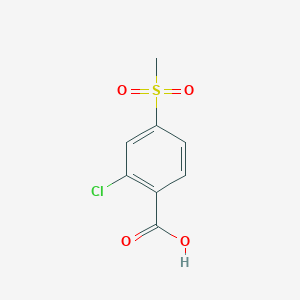

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTWSFIIFMWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201364 | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-83-2 | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053250832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(methylsulfonyl)benzoic acid physical properties

An In-depth Technical Guide on the Physical Properties of 2-Chloro-4-(methylsulfonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical properties of this compound, an important intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is a solid organic compound.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53250-83-2 | [3][4][5] |

| Molecular Formula | C₈H₇ClO₄S | [3][5][6] |

| Molecular Weight | 234.66 g/mol | [1][5][7] |

| Appearance | White to off-white or light pink crystalline powder. | [4][8][9] |

| Melting Point | 192 - 198 °C | [3][4][6][8][10] |

| Boiling Point | 454.8 ± 45.0 °C (Predicted) | [8][9] |

| Water Solubility | 3,267 mg/L (at 23 °C, pH 2.1) | [10] |

| pKa | 2.09 ± 0.25 (Predicted) | [8][9] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for compound identification, purity assessment, and designing experimental conditions. Standard protocols for key properties are detailed below.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[11]

Methodology: Capillary Method (Using a Mel-Temp Apparatus or Thiele Tube)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[12][13]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]

-

-

Heating and Observation: The apparatus is heated slowly and steadily. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point. For an accurate measurement, the heating rate should be reduced to 1-2°C per minute as the temperature approaches the expected melting point.[11]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂. The procedure should be repeated with a fresh sample to ensure consistency.[12]

-

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[14] The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15][16]

Methodology: Qualitative Solubility Testing

-

Initial Test (Water): Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[17] Observe if the compound dissolves completely. Given its carboxylic acid group, this compound is expected to have low solubility in neutral water but will react with bases.[18]

-

Acid-Base Solubility: If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions is tested to identify functional groups.

-

5% Sodium Hydroxide (NaOH): To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution. The presence of the acidic carboxylic acid group will cause it to react with the strong base to form a water-soluble sodium salt.[14]

-

5% Sodium Bicarbonate (NaHCO₃): To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Carboxylic acids are typically acidic enough to react with this weak base, producing CO₂ gas (effervescence) and a soluble salt. This test helps distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).[14][19]

-

5% Hydrochloric Acid (HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. This test is used to identify basic functional groups, such as amines. This compound is not expected to dissolve in dilute acid.[14][17]

-

-

Observation: For each test, the tube is shaken vigorously, and the result (soluble or insoluble) is recorded. Solubility in NaOH and NaHCO₃ indicates an acidic functional group.[19]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution.

Methodology: Potentiometric Titration

This is a highly accurate method for determining pKa.[20]

-

Sample Preparation: A precise amount of pure this compound is dissolved in a suitable solvent. Due to its limited water solubility, a co-solvent mixture (e.g., water-methanol) may be required.[20] The solution must be free of dissolved CO₂ to prevent interference.[21]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.

-

pH Monitoring: A calibrated pH electrode is placed in the solution to monitor the pH continuously throughout the titration.

-

Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base. This corresponds to the inflection point of the curve.[20]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing an unknown organic compound using the physical properties and experimental protocols described in this guide.

Caption: Experimental workflow for compound characterization.

References

- 1. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 2-chloro-4-methylsulfonyl Benzoic Acid Liquid Manufacturer, Supplier from Bhavnagar [kishnadexim.co.in]

- 7. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-methylsulphonylbenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 9. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.ws [chem.ws]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. fishersci.com [fishersci.com]

- 19. scribd.com [scribd.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of agrochemical and pharmaceutical research. Its unique chemical structure, featuring a chloride, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its primary applications, with a focus on its role in the development of novel herbicides.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its reactivity and utility as a chemical intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₄S | [1][2][3][4] |

| Molecular Weight | 234.66 g/mol | [1][2][3][4] |

| CAS Number | 53250-83-2 | [1][2][4] |

| Appearance | White to light yellow or light pink powder/solid | [2][5] |

| Melting Point | 192-193 °C | [2] |

| Boiling Point (Predicted) | 454.8 ± 45.0 °C | [2] |

| Density (Estimate) | 1.4452 | [2] |

| pKa (Predicted) | 2.09 ± 0.25 | [2] |

| InChI Key | CTTWSFIIFMWHLQ-UHFFFAOYSA-N | [2][3] |

| SMILES | CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 | [3] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed, primarily for industrial-scale production. The following diagram illustrates a common two-step synthesis pathway starting from 4-methylsulfonyltoluene.

Caption: A two-step industrial synthesis of this compound.

Detailed Experimental Protocols

Method 1: Synthesis from 4-Methylsulfonyltoluene

This industrially relevant method involves a two-step process: chlorination followed by oxidation.[6]

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene [6]

-

Raw Material: 4-Methylsulfonyltoluene.

-

Procedure: 4-Methylsulfonyltoluene is mixed with a sulfuric acid solution. Chlorine gas is then introduced into the mixture at a temperature of 50-90°C. The reaction is monitored until the desired degree of chlorination is achieved, yielding 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of 2-Chloro-4-methylsulfonylbenzoic acid [6]

-

Raw Material: 2-Chloro-4-methylsulfonyltoluene.

-

Procedure: The 2-chloro-4-methylsulfonyltoluene obtained from the previous step is mixed with a 20-95% phosphoric acid solution. The mixture is then oxidized using 30-68% nitric acid at a temperature of 140-170°C to produce 2-chloro-4-methylsulfonylbenzoic acid.

Method 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

This method provides an alternative route to the target compound.[5]

-

Procedure:

-

A slurry is prepared by mixing sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water in a 100 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

-

The slurry is heated to 75°C.

-

2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.

-

The mixture is stirred at 75°C for 2 hours.

-

The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.

-

After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

-

The organic layer is dried with magnesium sulfate and evaporated to dryness to yield this compound as a white solid. This process reportedly affords a product with 87% purity and an 85% overall yield.[5]

-

Applications in Agrochemicals and Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of herbicides.[7] It is a crucial building block for producing triketone herbicides, such as Tembotrione. These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for plastoquinone and tocopherol biosynthesis in plants. Inhibition of this pathway leads to the bleaching of new growth and eventual plant death.

The following workflow illustrates the role of this compound in the development of HPPD-inhibiting herbicides.

Caption: Role of this compound in herbicide development.

While its primary use is in the agrochemical industry, the structural motifs present in this compound are also of interest in medicinal chemistry. The presence of a halogen, a sulfonyl group, and a carboxylic acid provides multiple points for chemical modification, making it a potentially valuable scaffold for the synthesis of novel therapeutic agents.[8]

Safety and Handling

This compound is classified as causing serious eye damage (H318).[1][2] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It should be stored in a dry, well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the production of HPPD-inhibiting herbicides. Its well-defined synthesis routes and versatile chemical functionality also suggest potential for its application in the discovery of new pharmaceutical compounds. This guide has provided a technical overview of its chemical structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields.

References

- 1. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 7. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 8. This compound | 53250-83-2 | Benchchem [benchchem.com]

2-Chloro-4-(methylsulfonyl)benzoic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its synthesis, and its role in the development of agrochemicals.

Core Chemical Properties

This compound is a benzoic acid derivative characterized by the presence of chloro and methylsulfonyl functional groups.[1] These substitutions are crucial for its reactivity and utility as a chemical building block.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 234.66 g/mol | [2][3][4] |

| Molecular Formula | C₈H₇ClO₄S | [2][3][4] |

| CAS Number | 53250-83-2 | [2][3] |

| Appearance | White solid | [5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | [2] |

Applications in Synthesis

This compound is a vital intermediate in the chemical industry, particularly in the synthesis of agrochemicals.[6] It is a crucial precursor for producing certain herbicides, most notably those belonging to the triketone class which act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][7] Its structural framework is essential for conferring high herbicidal activity to the final products.[1]

Caption: Logical relationship of this compound as a key intermediate.

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been documented. A common and effective method involves a two-step process starting from 4-methylsulfonyltoluene. This process includes chlorination followed by oxidation.

Synthesis via Chlorination and Oxidation of 4-Methylsulfonyltoluene

This protocol is adapted from patented industrial production methods.[8][9]

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene [8][9]

-

Reaction Setup: Charge a suitable reactor with 4-methylsulfonyltoluene, a low-polarity solvent (e.g., carbon tetrachloride), and a catalyst such as iron powder.

-

Chlorination: Heat the mixture to between 85-95°C. Introduce chlorine gas into the reaction mixture.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as gas chromatography, until the desired level of conversion is achieved.

-

Work-up: Upon completion, the reaction mixture is processed to isolate the 2-chloro-4-methylsulfonyltoluene intermediate. This typically involves hydrolysis and filtration steps.[8]

Step 2: Synthesis of this compound [7][8]

-

Reaction Setup: Mix the 2-chloro-4-methylsulfonyltoluene obtained from Step 1 with a phosphoric acid solution in a high-pressure autoclave.[8]

-

Oxidation: Add nitric acid (30-68% concentration) to the mixture. Heat the reactor to 140-170°C to initiate the oxidation of the methyl group to a carboxylic acid.[8]

-

Isolation: After the reaction is complete, cool the mixture. The product, this compound, will precipitate as a solid.

-

Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent, such as anhydrous methanol, to yield a high-purity product.[7]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a substance that can cause serious eye damage (H318).[2] Appropriate personal protective equipment (PPE), including eye protection, should be worn when handling this compound.[2] Store the container in a dry, well-ventilated environment with the lid securely closed.[4]

A derivative, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a low molecular weight sensitizing agent that can cause occupational asthma, rhinitis, and contact urticaria, suggesting that derivatives of this compound may require stringent exposure controls.[10]

References

- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 2. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]

- 8. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 9. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 10. 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: a new cause of sensitiser induced occupational asthma, rhinitis and urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Data Sheet: 2-Chloro-4-(methylsulfonyl)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)benzoic acid, focusing on its physicochemical properties, relevant experimental protocols, and its role in synthetic chemistry. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for a scientific audience.

Physicochemical Properties

This compound is a benzoic acid derivative characterized by chloro and methylsulfonyl functional groups. These substitutions significantly influence its chemical reactivity and physical properties. The compound typically appears as a white to light yellow or light pink powder or crystal.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 53250-83-2 | [1][3] |

| Molecular Formula | C₈H₇ClO₄S | [1][4][5] |

| Molecular Weight | 234.66 g/mol | [1][5][6] |

| Melting Point | 192-193 °C[1][2] / 194.0 to 198.0 °C[4] | Multiple |

| Boiling Point | 454.8 ± 45.0 °C (Predicted) | [1][2] |

| Density | ~1.445 g/cm³ (Estimate) | [1][2] |

| pKa | 2.09 ± 0.25 (Predicted) | [1][2] |

| Appearance | White to light yellow/pink powder | [1][2] |

Experimental Protocols

Detailed methodologies for the characterization and purification of chemical compounds are critical for reproducible research. Below are standard protocols relevant to this compound.

2.1. Melting Point Determination Protocol

This protocol describes the standard method for determining the melting point range of a solid crystalline compound using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered and dry

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-4 mm of solid is at the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values of ~192-198 °C).

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

2.2. Purification by Recrystallization Protocol

This protocol is a general method for purifying a solid compound like this compound, adapted from a described synthesis.[7] The choice of solvent is critical; methanol is cited as a suitable solvent for this compound.[7]

Apparatus and Materials:

-

Crude this compound

-

Anhydrous methanol (or other suitable recrystallization solvent)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Filter paper and funnel (for hot filtration, if needed)

-

Buchner funnel and vacuum flask (for collecting crystals)

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and, while stirring, gently heat the mixture on a hot plate until the solid completely dissolves.[7] Add solvent dropwise until a clear solution is achieved at the boiling point. Avoid adding excess solvent.

-

Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a moderate temperature (e.g., 80 °C) until a constant weight is achieved.[7] The purity of the final product can be verified by melting point determination.

Synthetic Pathway and Logical Relationships

This compound is not just a standalone chemical; it serves as a crucial building block in the synthesis of more complex molecules. It is a key intermediate in the production of the corn field herbicide Tembotrione, which belongs to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors.[7][8] The logical workflow from starting material to the final active herbicide is depicted below.

Caption: Synthetic role of this compound.

References

- 1. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [chemicalbook.com]

- 2. 2-Chloro-4-methylsulphonylbenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-chloro-4-methylsulfonyl Benzoic Acid Liquid Manufacturer, Supplier from Bhavnagar [kishnadexim.co.in]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]

- 8. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, quantitative solubility data for 2-Chloro-4-(methylsulfonyl)benzoic acid in a wide range of organic solvents is limited. This guide summarizes the available information and provides a general, robust experimental protocol for determining solubility, which can be applied to this compound.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a methylsulfonyl group, imparts a significant degree of polarity. Understanding its solubility in different organic solvents is crucial for process development, purification, formulation, and reaction optimization. This guide provides an overview of its known solubility characteristics and a detailed methodology for its experimental determination.

Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 53250-83-2[1]

-

Molecular Formula: C₈H₇ClO₄S[2]

-

Molecular Weight: 234.66 g/mol [2]

-

Appearance: Solid, powder[1]

-

Melting Point: 193 - 194 °C[1]

Solubility Data

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | 23 °C | 3,267 mg/L (at pH 2.1) | Quantitative | ECHEMI Safety Data Sheet[1] |

| Anhydrous Methanol | ~64-65 °C (Boiling) | High; sufficient to dissolve 1 g of crude solid in 2 mL of solvent. This suggests a solubility of approximately 500 g/L. | Semi-quantitative | CN105017101A (Patent)[4][5] |

| Anhydrous Methanol | Room Temperature | Low; the compound recrystallizes upon cooling from a hot solution, indicating significantly lower solubility at ambient temperature. | Qualitative | CN105017101A (Patent)[4][5] |

| Polar Solvents (e.g., DMSO) | Not Specified | Expected to be moderate to high based on the polarity imparted by the methylsulfonyl group. | Qualitative | Benchchem[3] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a gold standard for reliable solubility measurement.[2][6]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

HPLC or UV-Vis Spectrophotometer (for alternative concentration analysis)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Gravimetric Analysis:

-

Dispense a known volume (e.g., 2.0 mL) of the clear, filtered solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the dish plus the solution.

-

Carefully evaporate the solvent in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Mass of dissolved solid: (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L): (Mass of dissolved solid / Volume of aliquot taken) * 1000

-

4.3. Alternative Analysis (HPLC/UV-Vis) Instead of gravimetric analysis, the concentration of the dissolved compound in the filtered supernatant can be determined using a validated HPLC or UV-Vis spectrophotometry method against a standard curve. This is often preferred for its speed and sensitivity.

Visualizations

Logical Workflow for Solubility Determination

The process of determining solubility can be visualized as a clear, sequential workflow from preparation to final data analysis.

Caption: Experimental workflow for determining equilibrium solubility.

Decision Pathway for Solvent Selection in Recrystallization

The choice of a suitable solvent for recrystallization is based on the differential solubility of the compound at high and low temperatures.

Caption: Decision logic for selecting an appropriate recrystallization solvent.

References

Spectroscopic Data of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-(methylsulfonyl)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. The following sections present available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13 | Singlet (broad) | - |

| Aromatic-H (position 3) | 7.8 - 8.1 | Doublet | ~8 |

| Aromatic-H (position 5) | 7.6 - 7.9 | Doublet of doublets | ~8, ~2 |

| Aromatic-H (position 6) | 7.4 - 7.7 | Doublet | ~2 |

| SO₂CH₃ | ~3.2 | Singlet | - |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-Cl | 130 - 135 |

| C-SO₂ | 140 - 145 |

| Aromatic C-H | 125 - 135 |

| Aromatic Quaternary C | 130 - 140 |

| SO₂CH₃ | 40 - 45 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy[4]

A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

Use a standard NMR spectrometer (e.g., 400 MHz).

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID) data.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform a Fourier Transform (FT) on the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

FTIR spectra for this compound have been recorded using a Bruker Tensor 27 FT-IR instrument with both KBr and ATR-Neat techniques.[5] While the full spectrum is not provided here, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1160 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Experimental Protocol for FT-IR Spectroscopy[6][7][8]

Thin Solid Film Method: [6]

-

Sample Preparation:

-

Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.

-

Place a drop of this solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

KBr Pellet Method: [7]

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (can be air or a blank KBr pellet).

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from databases such as mzCloud and PubChemLite.[8][9] The data typically includes predicted mass-to-charge ratios (m/z) for various adducts.

Predicted Mass Spectrometry Data[10]

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.98264 |

| [M+Na]⁺ | 256.96458 |

| [M-H]⁻ | 232.96808 |

| [M+NH₄]⁺ | 252.00918 |

| [M+K]⁺ | 272.93852 |

Experimental Protocol for Mass Spectrometry[4][11]

A general protocol for obtaining the mass spectrum of an organic compound is as follows:

-

Sample Preparation:

-

Instrumentation:

-

Use a mass spectrometer equipped with a suitable ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, the negative ion mode ([M-H]⁻) is often preferred.[4]

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the isotopic pattern, which can be particularly useful for compounds containing chlorine due to the characteristic M+2 peak.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. mzCloud – 2 Chloro 4 methylsulfonyl benzoic acid [mzcloud.org]

- 9. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid from 4-methylsulfonyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, starting from 4-methylsulfonyltoluene. This document details the primary synthetic pathway, including in-depth experimental protocols and quantitative data, to support research and development activities.

Introduction

This compound is a crucial building block in organic synthesis. Its preparation from readily available starting materials is of significant interest. The most industrially viable and commonly reported synthesis route from 4-methylsulfonyltoluene is a two-step process involving an initial chlorination followed by an oxidation of the methyl group. This guide will focus on this primary pathway, providing detailed experimental conditions and expected yields.

Primary Synthetic Pathway

The synthesis of this compound from 4-methylsulfonyltoluene is efficiently achieved through a two-step process:

-

Step 1: Chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene.

-

Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene to yield the final product, this compound.

This pathway is favored due to the accessibility of the starting material and the relatively straightforward reaction conditions.[1][2]

Caption: Overall synthetic workflow from 4-methylsulfonyltoluene.

Experimental Protocols and Data

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

The first step involves the electrophilic aromatic substitution (chlorination) of 4-methylsulfonyltoluene. The methylsulfonyl group is a meta-directing group; however, the methyl group is an ortho, para-director. The reaction conditions are optimized to favor chlorination at the ortho position to the methyl group.

Experimental Protocol:

A detailed experimental protocol for the chlorination of 4-methylsulfonyltoluene is provided in Chinese Patent CN102627591A.[3] A summary and translation of the key steps are as follows:

-

Reaction Setup: A 250 mL reactor is charged with 39g of 4-methylsulfonyltoluene, 40g of a low-polarity solvent (such as carbon tetrachloride or dichloromethane), 3g of iron powder as a catalyst, and 0.4g of iodine.[2][3]

-

Reaction Conditions: The mixture is heated to maintain a temperature between 87-91 °C.[3]

-

Chlorination: Chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored by gas chromatography (GC).

-

Reaction Termination: The introduction of chlorine gas is stopped when the amount of starting material is significantly reduced. The total reaction time is approximately 5 hours.[3]

-

Work-up: After the reaction is complete, water is added to the mixture, which is then stirred and briefly refluxed. The mixture is cooled, and the solid product is collected by filtration and dried.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 39g 4-methylsulfonyltoluene | [3] |

| Solvent | 40g Dichloromethane | [2] |

| Catalyst | 3g Iron powder, 0.4g Iodine | [2][3] |

| Reaction Temperature | 87-91 °C | [3] |

| Reaction Time | ~5 hours | [3] |

| Product Yield (crude) | 44.5g | [2] |

| Molar Yield | 94.8% | [2][3] |

Step 2: Synthesis of this compound

The second step is the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid. Strong oxidizing agents are required for this transformation.

Experimental Protocol:

The oxidation of 2-chloro-4-methylsulfonyltoluene is described in Chinese patents CN102627591A and CN104086466A.[3][4]

-

Reaction Setup: The crude 2-chloro-4-methylsulfonyltoluene from Step 1 is placed in a suitable reaction vessel.

-

Reaction Conditions: The temperature is raised to 175-195 °C.[3] In some protocols, a phosphoric acid solution is added.[4]

-

Oxidation: Nitric acid (55-65 wt%) is slowly added dropwise to the heated mixture.[3] The reaction progress is monitored by gas chromatography or liquid chromatography until the starting material is consumed to a desired level (e.g., below 2%).[3][4]

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be alkaline (≥9) with a sodium hydroxide solution. The mixture is filtered. The filtrate is then acidified with an acid like hydrochloric acid to precipitate the solid product. The precipitate is collected by filtration, washed, and dried to yield this compound as a faint yellow crystalline solid.[3] Recrystallization from a solvent like ethylene dichloride can be performed for further purification.[4]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 44.4g 2-chloro-4-methylsulfonyltoluene (crude) | [4] |

| Oxidizing Agent | 65% Nitric Acid (~60mL) | [4] |

| Reaction Temperature | 185-190 °C | [4] |

| Reaction Time | ~7 hours | [4] |

| Product Yield | 42.6g | [4] |

| Molar Yield | ~84.6% | [4] |

Alternative Synthetic Considerations

While the two-step chlorination and oxidation route is well-established, other synthetic strategies could be envisioned, although they are less detailed in the provided search results.

-

Side-chain chlorination followed by oxidation and then ring chlorination: This would involve first chlorinating the methyl group of 4-methylsulfonyltoluene, followed by oxidation to the carboxylic acid, and finally, chlorination of the aromatic ring. However, controlling the regioselectivity of the final chlorination step could be challenging.

-

Directed ortho-chlorination of 4-methylsulfonylbenzoic acid: This would involve first oxidizing 4-methylsulfonyltoluene to 4-methylsulfonylbenzoic acid and then performing a directed ortho-chlorination. The carboxylic acid group can act as a directing group for ortho-lithiation followed by reaction with a chlorinating agent.

The following diagram illustrates the logical relationship of the primary and a potential alternative synthetic route.

Caption: Primary vs. Alternative Synthetic Routes.

Conclusion

The synthesis of this compound from 4-methylsulfonyltoluene is a robust and high-yielding process. The detailed experimental protocols and quantitative data presented in this guide, derived from existing literature, provide a solid foundation for researchers and drug development professionals to replicate and potentially optimize this synthesis. The primary two-step pathway involving chlorination followed by oxidation offers a reliable method for producing this important chemical intermediate.

References

- 1. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Semantic Scholar [semanticscholar.org]

- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 3. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(methylsulfonyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of derivatives of 2-Chloro-4-(methylsulfonyl)benzoic acid, focusing on their applications as both herbicides and antimicrobial agents. The document details the molecular targets, relevant signaling pathways, quantitative activity data, and experimental methodologies.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of this compound derivatives is in the development of herbicides. A key derivative, Tembotrione, which is synthesized from a this compound precursor, exhibits potent herbicidal effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action

Tembotrione is a member of the triketone class of herbicides and acts as a competitive inhibitor of HPPD[1][2][3][4]. HPPD is a critical enzyme in the metabolic pathway of tyrosine in plants. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (a form of Vitamin E)[4].

Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis[3][5]. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the weed[1][3][5].

Signaling Pathway: Carotenoid Biosynthesis

The inhibition of HPPD by this compound derivatives like Tembotrione disrupts the carotenoid biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition.

Quantitative Data: HPPD Inhibition

The inhibitory activity of Tembotrione and other HPPD inhibitors is quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Organism | IC50 (µM) | Reference |

| Tembotrione | Arabidopsis thaliana | 0.610 ± 0.015 | [6] |

| Mesotrione | Arabidopsis thaliana | 0.396 ± 0.048 | [6] |

| Sulcotrione | Arabidopsis thaliana | 0.187 ± 0.037 | [6] |

Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HPPD.

Protocol Details:

-

Enzyme Preparation: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) is expressed in a suitable host like E. coli and purified.

-

Inhibitor Preparation: The test compound (e.g., Tembotrione) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Mixture: A reaction buffer is prepared containing essential components such as a biological buffer (e.g., Tris-HCl), ascorbate (as a reducing agent), catalase, and ferrous iron (Fe(II)) as a cofactor for HPPD.

-

Assay Procedure: The purified HPPD enzyme and the various concentrations of the inhibitor are added to the reaction mixture and pre-incubated. The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate.

-

Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the decrease in absorbance of 4-hydroxyphenylpyruvate at a specific wavelength (e.g., 310 nm) using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. Specifically, a series of acylthiourea and 1,3-thiazolidin-4-one derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.

General Mechanism of Action of Thiourea Derivatives

While the precise molecular targets for the antimicrobial action of this compound-based acylthiourea and thiazolidinone derivatives have not been extensively elucidated, the broader class of thiourea derivatives is known to exhibit antimicrobial effects through various mechanisms. These can include:

-

Enzyme Inhibition: Thiourea derivatives can inhibit essential microbial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication[7]. Others may act as inhibitors of enzymes like SecA ATPase, which is involved in protein secretion across the bacterial cell membrane[8][9].

-

Disruption of Cell Wall Integrity: Some thiourea derivatives have been observed to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.

-

Interference with Cellular Homeostasis: There is evidence that certain thiourea compounds can disrupt critical cellular processes, such as NAD+/NADH homeostasis, which is central to cellular metabolism and energy production.

Synthesis and Screening of 2-Chloro-4-(methylsulfonyl)benzoyl Derivatives

A study by Isloor et al. described the synthesis of a series of acylthiourea derivatives by reacting 2-chloro-4-(methylsulfonyl)benzoyl chloride with ammonium thiocyanate and various substituted aromatic amines. These acylthiourea derivatives were then used to synthesize corresponding 1,3-thiazolidin-4-one derivatives. The synthesized compounds were screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The study reported that some of the synthesized compounds showed promising antimicrobial activity, although specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for each compound were not provided in the primary publication.

The general synthetic scheme is outlined below:

Quantitative Data: Antimicrobial Activity

Conclusion

Derivatives of this compound have demonstrated significant biological activity in two distinct areas. As precursors to herbicides like Tembotrione, their mechanism of action via the inhibition of HPPD is well-characterized, leading to effective weed control. In the realm of antimicrobial research, acylthiourea and thiazolidinone derivatives of this scaffold have shown promise, though their specific mechanisms of action and quantitative activity profiles warrant further in-depth investigation. This guide provides a foundational understanding for researchers and professionals working on the development and application of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(methylsulfonyl)benzoic acid, a significant organic intermediate, plays a crucial role in the synthesis of various agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its history, physicochemical properties, detailed synthesis protocols, and key applications. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance has grown with the development of compounds that rely on it as a key building block. This document consolidates available data to serve as a valuable resource for professionals in the chemical and life sciences fields.

Introduction and Historical Context

This compound (CAS No. 53250-83-2) is a substituted benzoic acid derivative characterized by the presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position.[1] While the precise date and researchers associated with its first synthesis are not clearly documented in historical records, its prominence in scientific literature and patents has risen with the increasing demand for complex, functionalized molecules in the pharmaceutical and agrochemical industries.[2] It is primarily recognized as a vital intermediate in the production of triketone herbicides, such as sulcotrione and tembotrione, and in the synthesis of various pharmaceutical compounds.[3][4][5] Its utility stems from the reactive nature of the carboxylic acid group and the influence of the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the development of analytical methods. The following table summarizes key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₄S | [1][7][8][9][10] |

| Molecular Weight | 234.66 g/mol | [1][10] |

| Melting Point | 192-193 °C | [11] |

| 194.0 to 198.0 °C | [7][8][12] | |

| Boiling Point (Predicted) | 454.8 ± 45.0 °C | [11][13] |

| Density (Predicted) | 1.4452 g/cm³ | [11][13] |

| pKa (Predicted) | 2.09 ± 0.25 | [11][13] |

| Appearance | White to light yellow or light pink powder/crystal | [9][11][12][13] |

| Solubility | Soluble in polar solvents like DMSO and methanol. Low water solubility. | [14][15] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from commercially available materials. The following sections detail the most common experimental protocols.

Synthesis from 4-(Methylsulfonyl)toluene

This two-step process involves the chlorination of 4-(methylsulfonyl)toluene followed by oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)toluene

-

In a 250 mL reactor, combine 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, and 3g of iron powder.[16]

-

Heat the mixture to a temperature between 87-91 °C.[16]

-

Introduce chlorine gas into the reaction mixture. The progress of the reaction can be monitored by gas chromatography.[16]

-

Continue the chlorine addition for approximately 5 hours, or until the starting material is consumed.[16]

-

Upon completion, the reaction is terminated to yield 2-chloro-4-methylsulfonyltoluene.[16]

Step 2: Synthesis of this compound

-

Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to a temperature between 175-195 °C.[16]

-

Slowly add nitric acid (63% concentration is preferred) to the heated mixture.[16]

-

Monitor the reaction by gas chromatography. Cease the addition of nitric acid when the amount of starting material is below 2%.[16]

-

Cool the reaction mixture and adjust the pH to ≥ 9 using a sodium hydroxide solution.[16]

-

Filter the solution.

-

Acidify the filtrate with an acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash, and dry to obtain this compound as a faint yellow crystalline solid.[16]

Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

This method involves the reaction of a sulfonyl chloride with a sulfite, followed by reaction with a methylating agent.

-

In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of 4.6 g of sodium sulfite and 12.3 g of sodium bicarbonate in 40 mL of water.[17]

-

Heat the slurry to 75 °C.

-

Slowly add 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.[17]

-

Maintain the reaction mixture at 75 °C with stirring for 2 hours.[17]

-

Add 6.4 g of the sodium salt of chloroacetic acid to the reaction mixture.[17]

-

Heat the mixture to reflux and maintain for 21 hours.[17]

-

After cooling, acidify the reaction mixture with dilute HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent to yield this compound as a white solid.[17]

Synthetic Pathways and Workflows

The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic routes.

References

- 1. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound | 53250-83-2 | Benchchem [benchchem.com]

- 7. indiamart.com [indiamart.com]

- 8. 2-chloro-4-methylsulfonyl Benzoic Acid Liquid Manufacturer, Supplier from Bhavnagar [kishnadexim.co.in]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [amp.chemicalbook.com]

- 12. This compound | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 2-Chloro-4-methylsulphonylbenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 14. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

A Technical Guide to the Chemical Reactivity of the Methylsulfonyl Group in Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the methylsulfonyl group when attached to a benzoic acid scaffold. The unique electronic properties of the methylsulfonyl moiety impart significant and predictable changes to the reactivity of both the carboxylic acid function and the aromatic ring. Understanding these effects is crucial for the rational design and synthesis of novel compounds in medicinal chemistry and materials science.

The methylsulfonyl group (–SO₂CH₃) is a potent, non-basic, and metabolically stable functional group widely employed in drug design.[1][2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.[3][4]

Electronic Effects of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms. This configuration makes the group one of the strongest electron-withdrawing groups (EWGs) used in organic synthesis.

Effect on Acidity

The primary electronic effect of the methylsulfonyl group on benzoic acid is a significant increase in acidity. As a powerful EWG, it inductively withdraws electron density from the aromatic ring and, consequently, from the carboxylate group of the conjugate base. This delocalization stabilizes the negative charge on the carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to unsubstituted benzoic acid.[5][6][7]

Table 1: Acidity (pKa) of Substituted Benzoic Acids

| Compound | Substituent | Position | pKa Value |

| Benzoic Acid | -H | - | 4.20[8] |

| 4-Nitrobenzoic Acid | -NO₂ | para | 3.45[8] |

| 3-Nitrobenzoic Acid | -NO₂ | meta | 3.45[8] |

| 2-Nitrobenzoic Acid | -NO₂ | ortho | 2.17[8] |

| 3-Chlorobenzoic Acid | -Cl | meta | 3.83[9] |

| 3-Bromobenzoic Acid | -Br | meta | 3.81[9] |

| Expected range for Methylsulfonyl Benzoic Acid | -SO₂CH₃ | ortho, meta, para | < 4.20 |

Note: The ortho-effect can cause ortho-substituted benzoic acids to be more acidic than their meta and para isomers, regardless of the electronic nature of the substituent.[10]

Effect on Aromatic Ring Reactivity

The strong deactivating nature of the methylsulfonyl group significantly influences the reactivity of the benzene ring:

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack. The methylsulfonyl group is a meta-director for incoming electrophiles.

-

Nucleophilic Aromatic Substitution (SNAr): The ring is strongly activated towards nucleophilic attack, particularly at the ortho and para positions relative to the methylsulfonyl group.[11] This is the most synthetically useful aspect of its reactivity profile. The methylsulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[11][12]

Key Chemical Transformations and Synthetic Protocols

The unique electronic properties of methylsulfonyl benzoic acids make them valuable intermediates in multi-step syntheses.

Synthesis of Methylsulfonyl Benzoic Acid Derivatives

The most common method for synthesizing these compounds is the oxidation of the corresponding methylthio (–SCH₃) precursor. The methylthio group is first installed, and its subsequent oxidation provides the desired methylsulfonyl compound.

Logical Workflow for Synthesis

Caption: General synthetic workflow for methylsulfonyl benzoic acid derivatives.

Experimental Protocol 1: Preparation of 4-(methylsulfonyl)benzoic acid[13]

This protocol details the synthesis via oxidation of 4-(methylthio)benzoic acid.

-

Materials:

-

4-(methylthio)benzoic acid (97%)

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium sulfite

-

Deionized water

-

-

Procedure:

-

Form a mixture of 5 g of 4-(methylthio)benzoic acid and 30 mL of glacial acetic acid.

-

Cool the mixture in a water bath containing a small amount of ice.

-

Gradually add 8.5 g of 30% hydrogen peroxide over one hour.

-

Heat the reaction mixture for 1.5 hours, with the temperature ranging between 70°C and 100°C.

-

Allow the reaction mixture to cool to room temperature. A solid should be present.

-

Add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture to quench any remaining peroxide.

-

Filter the solid from the solution and wash it three times with cold deionized water.

-

Dry the solid product. The reported yield for this procedure is 88.1%.[13]

-

Experimental Protocol 2: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid[14][15]

This protocol details the synthesis via oxidation of 2-nitro-4-methylsulfonyl toluene.

-

Materials:

-

2-nitro-4-methylsulfonyl toluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

45% Hydrogen Peroxide (H₂O₂)

-

CuO/Al₂O₃ catalyst

-

-

Optimized Procedure: [14]

-

In a 500 mL flask, add 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyl toluene to 80 g (0.8 mol) of concentrated H₂SO₄ at 60°C.

-

After stirring for 5-8 minutes, add the CuO/Al₂O₃ catalyst.

-

After another 5-8 minutes, slowly drop in 22.2 g (0.28 mol) of 45% H₂O₂.

-

Heat the mixture to 60-65°C and stir for 3-4 hours.

-

After cooling the solution to ambient temperature, slowly add an equal weight of water as the concentrated H₂SO₄ used.

-

A light yellow crystal product will precipitate. Filter, wash, and dry the product at 60°C. The reported yield under these optimized conditions is 78.3%.[15]

-

Table 2: Summary of Synthetic Yields

| Product | Starting Material | Key Reagents | Reported Yield | Reference |

| 4-(methylsulfonyl)benzoic acid | 4-(methylthio)-benzoic acid | H₂O₂, Acetic Acid | 88.1% | [13] |

| 2-chloro-4-(methylsulfonyl)benzoic acid | 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Na₂SO₃, Chloroacetic acid | 85% | [16] |

| 2-Nitro-4-methylsulfonylbenzoic Acid | 2-nitro-4-methylsulfonyl toluene | H₂O₂, H₂SO₄, CuO/Al₂O₃ | 78.3% | [15][14] |

Nucleophilic Aromatic Substitution (SNAr) Reactions

As previously mentioned, the methylsulfonyl group strongly activates the aromatic ring for SNAr. This is particularly useful for introducing nucleophiles at positions ortho or para to the sulfonyl group, especially when a good leaving group (like a halogen) is present at that position.

General SNAr Mechanism

Caption: The Addition-Elimination mechanism of SNAr reactions.

Experimental Protocol 3: General SNAr with a Thiol Nucleophile[12]

This protocol describes a general method for substituting a halogen at the 4-position of a methylsulfonyl-activated benzoate with a thiol.

-

Materials:

-

Methyl 2-halo-4-(methylsulfonyl)benzoate (or similar activated substrate) (1.0 eq)

-

Thiol nucleophile (e.g., thiophenol) (1.1 eq)

-

Base: Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)

-

Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH)

-

Ethyl acetate, water, brine for workup

-

-

Procedure (Using TEA in DMSO):

-

To a solution of the methyl 2-halo-4-(methylsulfonyl)benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).

-

Add triethylamine (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 24-72 hours. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Role in Drug Design and Medicinal Chemistry

The methylsulfonyl group is a privileged functional group in modern drug design for several reasons:

-

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, enhancing binding affinity to biological targets.[3]

-

Metabolic Stability: The sulfone moiety is highly resistant to metabolic oxidation or reduction, which can increase the half-life of a drug by blocking metabolically vulnerable sites.[1][3]

-

Modulation of Physicochemical Properties: As a polar group, it can increase the polarity and aqueous solubility of a molecule, improving its pharmacokinetic profile.[1]

-

Bioisostere: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or carboxylates, allowing for structural modifications that may improve activity or reduce side effects.[3]

Logical Diagram of Physicochemical Influence

Caption: Influence of the methylsulfonyl group on molecular properties.

Conclusion